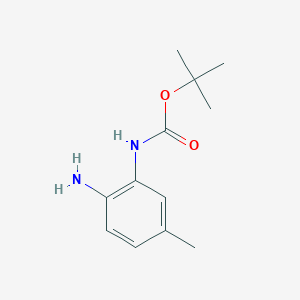

tert-Butyl (2-amino-5-methylphenyl)carbamate

Description

tert-Butyl (2-amino-5-methylphenyl)carbamate is a carbamate-protected aniline derivative featuring a phenyl ring with an amino group at the ortho (2nd) position and a methyl group at the para (5th) position. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions. This compound is widely utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its balanced electronic and steric properties facilitate regioselective functionalization .

Properties

IUPAC Name |

tert-butyl N-(2-amino-5-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-5-6-9(13)10(7-8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNKEMSWAOSDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697615 | |

| Record name | tert-Butyl (2-amino-5-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-77-9 | |

| Record name | tert-Butyl (2-amino-5-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885270-77-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-5-methylphenyl)carbamate typically involves the reaction of 2-amino-5-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate ester, which is then converted to the final product through nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (2-amino-5-methylphenyl)carbamate can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Protecting Group in Organic Synthesis

One of the primary applications of tert-butyl (2-amino-5-methylphenyl)carbamate is its role as a protecting group for amines in organic synthesis. Protecting groups are essential in multi-step syntheses where certain functional groups must be shielded from reactions that could interfere with desired transformations. The carbamate group can be attached to amines to prevent them from reacting during subsequent steps, allowing for selective modifications elsewhere in the molecule. After the completion of the synthesis, the protecting group can be removed to regenerate the free amine.

Table 1: Comparison of Protecting Groups

| Protecting Group | Type | Reactivity |

|---|---|---|

| tert-Butyl Carbamate | Carbamate | Stable under basic conditions; easily removed |

| Boc (Boc-amine) | Carbonate | Stable under acidic conditions; requires stronger acids for removal |

| Fmoc | Fluorenylmethyloxycarbonyl | Stable under basic conditions; removed with base |

Pharmaceutical Applications

Potential Anti-Cancer Properties

Research has indicated that this compound may exhibit anti-cancer activity . Studies have explored its effects on various cancer cell lines, suggesting that it could modulate enzyme activities involved in tumor progression. However, further investigations are necessary to elucidate its mechanisms of action and therapeutic potential.

Case Study: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that TBM-AB(Me)Ph inhibited the proliferation of specific cancer cell lines through apoptosis induction. The results indicated a dose-dependent response, highlighting its potential as a lead compound for drug development against cancer.

The biological activity of this compound has been attributed to its structural features, particularly the amino group on the aromatic ring. This configuration enhances its interaction with biological targets, making it a candidate for developing novel therapeutic agents.

Table 2: Synthesis Methods Overview

| Method | Reagents Used | Yield (%) |

|---|---|---|

| Direct Amine Protection | 2-Amino-5-methylphenol + tert-butyl chloroformate | 85% |

| Carbamoylation Reaction | Isocyanate + amine | 90% |

Conclusion and Future Directions

The applications of this compound span across organic synthesis and medicinal chemistry, primarily due to its role as a protecting group and potential therapeutic agent. Ongoing research is essential to fully understand its biological implications and optimize its synthetic pathways for enhanced yields and purity.

As research progresses, it will be crucial to explore its interactions within biological systems further and assess its viability as a pharmaceutical agent. The compound's unique structure offers promising avenues for drug development, particularly in targeting specific diseases like cancer.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-5-methylphenyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the electron-donating effect of the tert-butyl group, which enhances the nucleophilicity of the nitrogen atom. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds with their active sites.

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table compares tert-Butyl (2-amino-5-methylphenyl)carbamate with structurally related carbamates, highlighting substituent positions, functional groups, and applications:

Key Differences and Implications

Substituent Effects on Reactivity and Stability: The methyl group in this compound provides electron-donating effects, increasing the nucleophilicity of the aromatic ring compared to the electron-withdrawing fluorine in tert-Butyl (2-amino-5-fluorophenyl)carbamate. This difference impacts their reactivity in Suzuki-Miyaura couplings or electrophilic substitutions . Heterocyclic variants (e.g., benzoxazole or pyridine rings) exhibit distinct electronic profiles. For example, the pyridine-based carbamate (CAS 1820707-62-7) has lower solubility in polar solvents due to its hydrophobic -CF₃ group but improved metabolic stability in biological systems .

Positional Isomerism: Moving the amino group from the ortho to para position (as in tert-Butyl (4-aminophenyl)carbamate) reduces steric hindrance, enabling easier access for subsequent functionalization.

Biological and Industrial Applications :

- The benzoxazole derivative (MFCD11616073) is prioritized in drug discovery for its ability to mimic natural heterocycles, enhancing binding to targets like kinases or GPCRs .

- Fluorinated analogues (e.g., CAS 1909319-84-1) are favored in agrochemicals for their resistance to oxidative degradation, extending field efficacy .

Biological Activity

Tert-butyl (2-amino-5-methylphenyl)carbamate, also known as TBM-AB(Me)Ph, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₈N₂O₂. The compound features a tert-butyl group, a carbamate functional group, and an amino-substituted aromatic ring. Its structure allows for diverse interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Studies have shown that it may inhibit the proliferation of certain cancer cell lines. For instance, in vitro assays demonstrated that the compound could induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell survival and death .

Enzyme Modulation

The compound has also been investigated for its ability to modulate enzyme activity. It has been reported to act as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a crucial role in endocannabinoid metabolism. By inhibiting FAAH, TBM-AB(Me)Ph may enhance the levels of endocannabinoids, potentially providing therapeutic benefits for conditions such as pain and inflammation .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

- Amination of Carbamates : This method involves the reaction of tert-butyl carbamate with 2-amino-5-methylphenol under controlled conditions to yield the desired product.

- Curtius Rearrangement : A more complex approach where a carboxylic acid derivative undergoes rearrangement to form the carbamate structure.

These methods highlight the versatility in synthesizing this compound depending on available reagents and desired purity levels .

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers explored the anticancer effects of TBM-AB(Me)Ph on various cell lines. The findings indicated that the compound significantly reduced cell viability in breast and prostate cancer cells, suggesting its potential as a lead compound for further development .

Study on FAAH Inhibition

Another significant study published in PLOS ONE examined the effects of TBM-AB(Me)Ph on FAAH activity. The results showed that the compound effectively inhibited FAAH, leading to increased levels of anandamide, an endocannabinoid associated with pain relief and anti-inflammatory effects .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl N-(3-amino-4-methylphenyl)carbamate | Similar amino-substituted aromatic ring | Different substitution pattern on the ring |

| Tert-butyl N-(3-amino-5-fluorophenyl)carbamate | Contains fluorine substituent | Fluorine may alter biological activity |

| Tert-butyl N-(2-amino-5-methylphenyl)carbamate | Different position of amino group | Variations in reactivity and properties |

This table illustrates how TBM-AB(Me)Ph stands out due to its specific structure and potential applications in medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2-amino-5-methylphenyl)carbamate, and how are reaction conditions optimized?

The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. A common approach involves coupling 2-amino-5-methylphenol with Boc anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes controlling temperature (0–25°C) and reaction time (12–24 hours) to minimize side reactions like overprotection. Monitoring by thin-layer chromatography (TLC) or HPLC ensures completion.

Q. How should this compound be purified and characterized in academic research?

Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity . Characterization includes:

Q. What are the key stability considerations for handling and storing this compound?

The compound is sensitive to:

- Acidic/basic conditions : Rapid deprotection occurs in the presence of TFA or aqueous HCl .

- Moisture : Store in a desiccator under inert gas (N/Ar) to prevent hydrolysis .

- Temperature : Long-term storage at –20°C in amber vials minimizes degradation .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving this carbamate?

Low yields may stem from steric hindrance at the amino group or competing side reactions. Strategies include:

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Unusual splitting in NMR may arise from intramolecular hydrogen bonding or rotameric equilibria. Techniques to resolve this include:

Q. What methodologies improve diastereoselectivity in derivatives of this carbamate?

Diastereoselective synthesis can be achieved via:

Q. How can scaling up synthesis impact reaction efficiency, and what adjustments are needed?

Scale-up challenges include heat dissipation and mixing inefficiencies. Solutions involve:

- Switching from batch to flow reactors to enhance heat/mass transfer .

- Optimizing solvent volume-to-surface-area ratios to prevent exothermic runaway .

- Using inline PAT (process analytical technology) for real-time monitoring .

Q. What green chemistry approaches are applicable to synthesizing this compound?

Q. How should researchers address discrepancies in purity assays (e.g., HPLC vs. 1H^1H1H NMR)?

Discrepancies often arise from:

- Residual solvents : Use high-vacuum drying or preparative HPLC to remove impurities .

- Degradation during analysis : Ensure LC-MS methods use low-temperature autosamplers and neutral mobile phases .

- Integration errors : Validate NMR purity by internal standard addition (e.g., 1,3,5-trimethoxybenzene) .

Q. What are the primary degradation products under accelerated stability conditions, and how are they identified?

Degradation pathways include:

- Hydrolysis : Forms 2-amino-5-methylphenol and CO under acidic/basic conditions .

- Thermal decomposition : Generates tert-butyl alcohol and isocyanate intermediates at >100°C .

- Oxidation : Produces nitro or quinone derivatives in the presence of peroxides .

Identification involves LC-HRMS and comparison with synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.